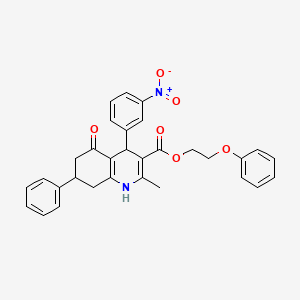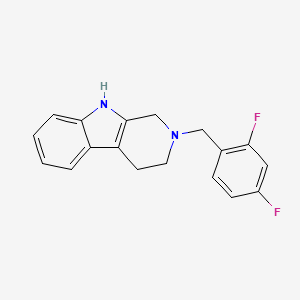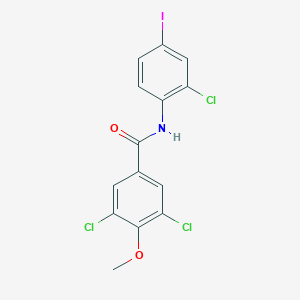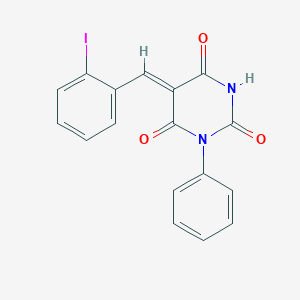![molecular formula C16H9F7N2OS B5161596 N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B5161596.png)
N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a carbamothioyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-fluorobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The trifluoromethyl groups and the fluorobenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The presence of trifluoromethyl groups enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea: This compound shares the trifluoromethyl groups but differs in the presence of a urea moiety instead of a carbamothioyl group.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a fluorobenzamide moiety.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a carbamothioyl group.
Uniqueness
N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide is unique due to the combination of trifluoromethyl groups, a carbamothioyl group, and a fluorobenzamide moiety.
Properties
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F7N2OS/c17-11-3-1-2-8(4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKAAHPJKWEIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F7N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B5161515.png)
![1-(3,4,5-TRIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5161530.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)
![3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate](/img/structure/B5161553.png)
![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)


![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)
![(4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol](/img/structure/B5161601.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
